4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide
CAS No.: 1797022-02-6
Cat. No.: VC7632290
Molecular Formula: C14H23N5O2
Molecular Weight: 293.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797022-02-6 |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 293.371 |
| IUPAC Name | 4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C14H23N5O2/c1-17-4-6-18(7-5-17)14(20)16-12-10-15-19(11-12)13-2-8-21-9-3-13/h10-11,13H,2-9H2,1H3,(H,16,20) |
| Standard InChI Key | MBVAWSZTVPUHIM-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazole and piperazine rings, followed by the attachment of the oxan-4-yl group and the methylcarbamoyl moiety. These compounds might be explored for their biological activities, such as anti-inflammatory, antimicrobial, or neurological effects, given the presence of pharmacologically active groups.
Research Findings and Similar Compounds
While specific research findings on 4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide are not available, similar compounds have shown promise in various therapeutic areas:
-
Pyrazole Derivatives: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
-
Piperazine Derivatives: Often used in pharmaceuticals due to their ability to interact with biological targets, such as receptors and enzymes .
Data Tables
Given the lack of specific data on 4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide, we can create a hypothetical table based on the structure and potential properties:
| Property | Estimated Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Approximately 380 g/mol |
| Physical Properties | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume